2-Anilino-4-(2-aminoethyl)thiazole
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Overview
Description
2-Anilino-4-(2-aminoethyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C11H13N3S, and it has a molecular weight of 219.31 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Anilino-4-(2-aminoethyl)thiazole is the Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with TNIK by binding to its active site, thereby inhibiting its kinase activity. This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can potentially slow down the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include 2-Anilino-4-(2-aminoethyl)thiazole, have diverse biological activities . They can act as antioxidants, antimicrobial, anti-inflammatory agents, and more
Cellular Effects
It has been found that certain 2-anilino-4-(thiazol-5-yl)-pyrimidines, which are similar in structure to this compound, can bind to cyclin-dependent kinases (CDKs) like CDK2 and CDK7 . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can bind to CDK2 and CDK7, potentially inhibiting or activating these enzymes . This could lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-(2-aminoethyl)thiazole typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . The general procedure involves:
- Mixing ethyl bromopyruvate and thiourea in ethanol.
- Refluxing the mixture for 24 hours.
- Monitoring the reaction progress using TLC.
- Isolating the product by filtration and purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-(2-aminoethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of amino and thiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Anilino-4-(2-aminoethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure and exhibits similar biological activities.
4-Thiazoleethanamine: Contains a thiazole ring and an aminoethyl group, similar to 2-Anilino-4-(2-aminoethyl)thiazole.
2-(Phenylamino)-2,3-dihydrothiazol-4-yl)ethan-1-amine: Another compound with a similar structure and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of aniline and thiazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIBPVYYKEUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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